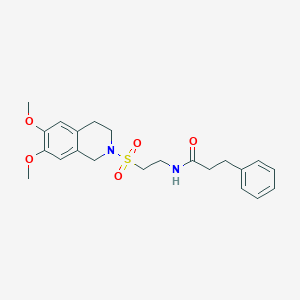
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its complex structure features functional groups such as sulfonyl, amide, and methoxy groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide involves several key steps:
Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline: : This intermediate is synthesized by the Pictet-Spengler reaction, which involves the cyclization of a suitable precursor with formaldehyde and an acidic catalyst.
Sulfonylation: : Introduction of the sulfonyl group is achieved by reacting the intermediate with a sulfonyl chloride under basic conditions.
Amidation: : The final step involves coupling the sulfonylated intermediate with 3-phenylpropanoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound could be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow synthesis could also be employed to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation at the methoxy groups to form quinones.
Reduction: : Reduction can occur at the amide bond or sulfonyl group using strong reducing agents.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: : Typical reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride or borane in tetrahydrofuran are common reducing agents.
Substitution: : Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: : Quinones and related oxidation products.
Reduction: : Reduced amide or sulfonyl derivatives.
Substitution: : N-substituted or S-substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry: : Used as an intermediate in organic synthesis for the creation of more complex molecules.
Biology: : Potential use in enzyme inhibition studies due to its ability to interact with various biological targets.
Medicine: : Could be explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: : Utilized in the development of new materials or as a catalyst in specific industrial processes.
Mecanismo De Acción
Molecular Targets and Pathways
The compound can exert its effects by binding to specific enzymes or receptors, inhibiting or modifying their activity. The methoxy groups might interact with hydrophobic pockets, while the sulfonyl and amide groups could form hydrogen bonds with target molecules, affecting cellular pathways related to its target.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-((6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl)ethyl)-3-phenylpropanamide
N-(2-((6,7-dimethoxyisoquinolin-2-yl)sulfonyl)ethyl)-3-phenylpropanamide
Uniqueness
Compared to similar compounds, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide has a distinct three-dimensional conformation due to the dihydroisoquinoline ring, which may result in unique biological activities and chemical reactivity.
Well, that was a trip through the molecular world. Anything else catching your curiosity today?
Propiedades
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-28-20-14-18-10-12-24(16-19(18)15-21(20)29-2)30(26,27)13-11-23-22(25)9-8-17-6-4-3-5-7-17/h3-7,14-15H,8-13,16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJBBCAYYUIYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985104.png)
![methyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2985106.png)

![2-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2985112.png)

![(1S)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2985116.png)



![3-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2985123.png)
![5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride](/img/structure/B2985124.png)
![1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B2985125.png)


